![molecular formula C27H28FN7O3S B3012073 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1015861-11-6](/img/structure/B3012073.png)
2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide" is a complex molecule that appears to be related to the family of [1,2,4]triazolo[1,5-c]quinazolin-5-ones. These compounds are of significant interest due to their potential pharmacological activities, which include binding to the benzodiazepine receptor and H1-antihistaminic activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 1,2,4-triazolo[4,3-a]quinazolin-5-ones can be synthesized through the cyclization of 2-hydrazinoquinazolinones with various electrophiles, as mentioned in the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . Similarly, the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves starting with anthranilonitrile and a hydrazide, indicating that the compound may be synthesized through a multi-step process involving the formation of a hydrazone followed by cyclization and further functionalization .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and substituents. The core structure of the [1,2,4]triazolo[1,5-c]quinazolin-5-ones is a tricyclic heterocycle, which is known to interact with the benzodiazepine receptor . The presence of a dimethylpyrazolyl group and a fluoromethylphenyl group suggests additional interactions and possibly increased lipophilicity, which could affect the compound's pharmacokinetics and pharmacodynamics.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically influenced by the presence of functional groups that can participate in various reactions. For example, the mercapto group in 1-mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5-ones can react with alkyl halides to form alkylthio derivatives . This suggests that the thioacetamide group in the compound of interest may be introduced in a similar fashion, potentially through a reaction with an appropriate alkyl halide.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are relevant to their biological activity. For example, the lipophilicity of the compounds can be inferred from the presence of methoxy and fluorophenyl groups, which are likely to increase the ability of the compound to cross biological membranes . The binding affinity to receptors, such as the benzodiazepine receptor, is also a critical property that has been studied in similar compounds, with some showing potent antagonist activity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds within the same chemical class have been synthesized and evaluated for their biological activities. For instance, research by Hassan (2013) involved the synthesis of pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities. This study indicates the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Insecticidal Assessment
Another study by Fadda et al. (2017) focused on the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm. This suggests the potential application of similar compounds in agricultural pest control (Fadda et al., 2017).
Anticancer and Antioxidant Properties
Research on related compounds has also explored their anticancer and antioxidant properties. A study by Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity against HepG2 cells, suggesting these compounds' potential in cancer therapy and as antioxidants (Sunil et al., 2010).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized novel triazoloquinazolin-5-ones as H1-antihistaminic agents, indicating the potential use of such compounds in developing new treatments for allergic reactions (Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN7O3S/c1-15-6-7-18(11-20(15)28)29-25(36)14-39-27-30-21-13-23(38-5)22(37-4)12-19(21)26-31-24(33-35(26)27)8-9-34-17(3)10-16(2)32-34/h6-7,10-13H,8-9,14H2,1-5H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELLOXZREAQEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

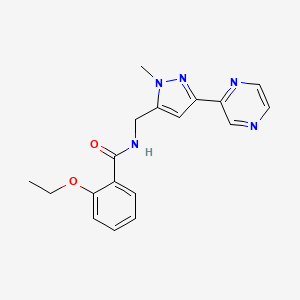
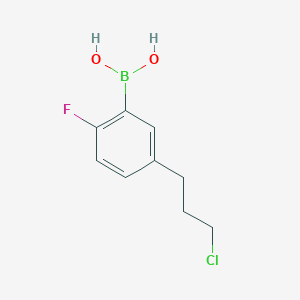
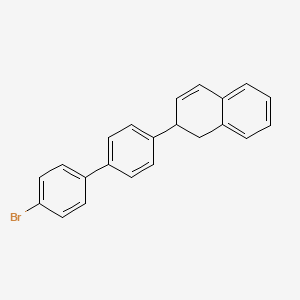

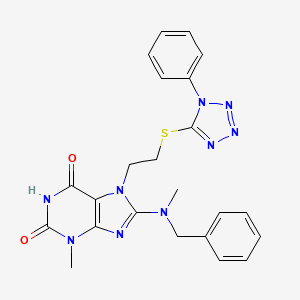
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
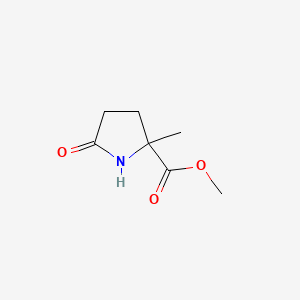

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)
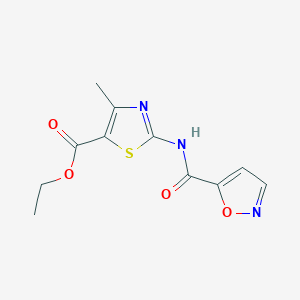
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)